tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine chain substituted with a 3-methoxyphenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely employed for amine protection during multi-step syntheses .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-8-11-6-5-7-12(10-11)17-4/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
InChI Key |
OMJQSQBOMLKELF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-[2-(3-methoxyphenyl)ethyl]carbamate
General Synthetic Strategy
The most common synthetic approach to this compound involves the protection of an amine group on a 2-(3-methoxyphenyl)ethylamine derivative using a tert-butyl carbamate (Boc) protecting group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) or through carbamate formation using tert-butyl carbamate reagents under appropriate conditions.
Specific Preparation Routes
Reductive Amination Approach
A representative method involves the reductive amination of tert-butyl 2-aminoethylcarbamate with 3-methoxybenzaldehyde, followed by reduction with sodium borohydride (NaBH4). This method is detailed as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl 2-aminoethylcarbamate + 3-methoxybenzaldehyde, methanol, molecular sieve 3Å, ambient temperature, overnight | Formation of imine intermediate | - |
| 2 | Sodium borohydride (NaBH4), portion-wise addition at -10 to 20 °C, stirred 16 h | Reduction of imine to amine | 92% isolated yield of this compound as colorless oil |
This method was reported with high efficiency and purity, using standard workup involving extraction, acid-base washes, drying, and solvent evaporation.
Carbamate Formation via Boc Protection
Another approach is direct Boc protection of 2-(3-methoxyphenyl)ethylamine by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or ethyl acetate. This reaction typically proceeds at room temperature or slightly elevated temperatures.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-(3-methoxyphenyl)ethylamine + Boc2O, base (e.g., triethylamine), solvent (DCM or EtOAc), RT to 40 °C, 2-24 h | Formation of this compound | Typically >80% (literature range) |
This method is widely used for carbamate protection due to operational simplicity and good yields.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | tert-butyl 2-aminoethylcarbamate + 3-methoxybenzaldehyde | NaBH4, MeOH, molecular sieve | RT to -10–20 °C, overnight + 16 h | 92 | High purity, straightforward |
| Boc Protection | 2-(3-methoxyphenyl)ethylamine | Boc2O, base (Et3N) | RT to 40 °C, 2–24 h | >80 | Common method for carbamate protection |
| PTC Alkylation (related derivative) | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate | Tetrabutylammonium bromide, methyl sulfate, KOH | 0–20 °C, ethyl acetate solvent | 92–97 | Phase-transfer catalysis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl carbamates.
Scientific Research Applications
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Substituents influence melting points, solubility, and stability:
- tert-Butyl N-[(3-methylphenyl)methyl]carbamate : Melting point = 80–82°C; predicted boiling point = 284°C .
- tert-Butyl (E)-2-ethoxyvinyl derivatives : Typically isolated as oils, indicating lower crystallinity due to flexible vinyl groups .
- 3-Methoxyphenyl analogs: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar tert-butyl or halogenated derivatives .
Carbamate Toxicity and Mutagenicity
Ethyl and vinyl carbamates exhibit significant carcinogenic and mutagenic activities, with vinyl carbamate being ~10–100× more potent in inducing lung adenomas in mice .
Pharmacological Potential
- Antiparasitic Activity: tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate derivatives are intermediates in Trypanosoma brucei inhibitors, highlighting the role of carbamates in targeting parasitic enzymes .
- Cannabinoid Receptor Modulation: tert-Butyl carbamates with adamantane or cyclobutane substituents show affinity for cannabinoid receptors, suggesting structural flexibility for receptor binding .
Key Differentiators of tert-Butyl N-[2-(3-Methoxyphenyl)ethyl]carbamate
Electron-Donating Methoxy Group : Enhances stability and directs electrophilic substitution reactions, unlike electron-withdrawing groups (e.g., -Cl in ).
Reduced Toxicity Profile : The tert-butyl group likely minimizes metabolic conversion to reactive intermediates, contrasting with mutagenic ethyl/vinyl carbamates .
Versatile Intermediate : The combination of Boc protection and aryl-ethylamine structure enables applications in peptide synthesis and drug discovery .
Biological Activity
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxyphenyl moiety that may contribute to its interactions in biological systems. Its molecular formula is with a molecular weight of approximately 221.30 g/mol.
The biological activity of this compound is believed to involve the modulation of enzyme activity and cell signaling pathways. It may interact with specific molecular targets, influencing metabolic processes and cellular responses. While the exact molecular targets remain under investigation, preliminary studies suggest that it may inhibit certain enzymes critical for cellular functions.
Anticancer Activity
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant growth inhibition in A549 lung cancer cells, with IC50 values indicating effective antiproliferative activity .
Apoptotic Induction
The compound appears to induce apoptosis in treated cancer cells, as evidenced by increased caspase-3 activation. This suggests that this compound may promote programmed cell death, a desirable effect in cancer therapeutics .
Enzyme Inhibition
The compound's mechanism may also involve the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition leads to an accumulation of acetylcholine, potentially causing paralysis in target organisms. While this property is particularly relevant in agricultural applications as an insecticide, it also raises questions about its broader pharmacological implications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other carbamate derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate | Similar structure with different phenyl substitution | |
| Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate | Exhibits insecticidal properties through acetylcholinesterase inhibition | |
| Tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | Contains additional hydroxyl groups which may enhance biological activity |
This table illustrates how variations in substituents can affect biological activities and potential applications.
Case Studies and Research Findings
- In Vitro Studies : A study on A549 cancer cells treated with this compound revealed significant increases in apoptosis markers compared to untreated controls, indicating its potential as an anticancer agent .
- Enzyme Activity : Research has shown that compounds similar to this compound can effectively inhibit tubulin polymerization, suggesting a mechanism for disrupting cancer cell division .
- Agricultural Applications : The compound's insecticidal properties have been explored in agricultural settings, where it demonstrated efficacy against common pests by inhibiting critical neurotransmission pathways in insects.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves introducing the tert-butyl carbamate group to a substituted phenethylamine derivative. Key steps include:
- Route 1 : Reacting tert-butyl chloroformate with 2-(3-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Route 2 : Using di-tert-butyl dicarbonate (Boc₂O) as a carbamoylating agent under mild conditions (dichloromethane, 0–25°C) .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity .
- Base Choice : Triethylamine or DMAP improves reaction efficiency .
- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis) .
Table 1 : Synthetic Conditions and Yields for Analogous Carbamates
| Substrate | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Ethynyl-2-methoxybenzaldehyde | Boc₂O | THF | 85 | |
| 3-(3-Hydroxypropyl)aniline | Boc-Cl | DCM | 78 |
Basic Question
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR :
- Tert-butyl group : Singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Methoxy group : Singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
- Carbamate NH : Broad peak at ~5.0–5.5 ppm (¹H), absent in DEPT-135 .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular weight (C₁₄H₂₁NO₃: 251.32 g/mol) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate group .
Validation : Compare spectral data with structurally similar compounds (e.g., tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate) .
Advanced Question
Q. How can computational docking studies (e.g., using Glide) predict the biological interactions of this compound with target enzymes?
Methodological Answer:
Q. Key Metrics :
- RMSD < 2.0 Å indicates reliable pose prediction .
- Docking Score < -6.0 kcal/mol suggests strong binding affinity.
Advanced Question
Q. What strategies can resolve contradictions in biological activity data for carbamate derivatives like this compound across different studies?
Methodological Answer:
- Reproducibility Checks :
- Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) .
- Standardize assay conditions (e.g., pH, temperature) .
- Comparative Analysis :
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from differences in enzyme sources (human vs. electric eel) .
Advanced Question
Q. How does the substitution pattern on the phenyl ring (e.g., methoxy group position) influence the stability and reactivity of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions :
- 3-Methoxy Position : Electron-donating groups stabilize the carbamate via resonance, delaying hydrolysis .
- Degradation Pathway : Cleavage of the tert-butyl group yields 2-(3-methoxyphenyl)ethylamine .
- Basic Conditions :
- Steric Hindrance : The tert-butyl group reduces nucleophilic attack on the carbamate carbonyl .
- Kinetic Studies : Monitor hydrolysis rates via HPLC (λ = 254 nm) under varying pH (8–12) .
Table 2 : Hydrolysis Half-Lives of Carbamate Derivatives
| Substituent Position | Half-Life (pH 7.4) | Half-Life (pH 10) | Reference |
|---|---|---|---|
| 3-Methoxy | 48 h | 12 h | |
| 4-Methoxy | 24 h | 6 h |
Basic Question
Q. What are the recommended laboratory safety protocols for handling this compound based on its physicochemical properties?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : While the compound is not classified as hazardous, follow general organic chemical safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
